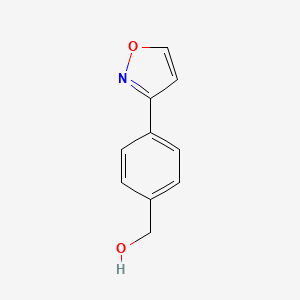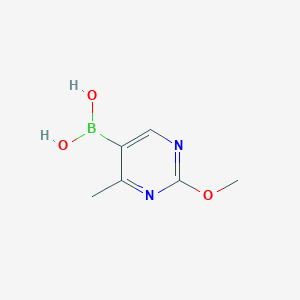
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the production of large quantities of the compound with high purity .
化学反应分析
Types of Reactions
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Investigated for its potential in the synthesis of therapeutic agents and drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .
相似化合物的比较
Similar Compounds
Uniqueness
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain cross-coupling reactions, providing higher yields and selectivity compared to similar compounds .
属性
分子式 |
C6H9BN2O3 |
|---|---|
分子量 |
167.96 g/mol |
IUPAC 名称 |
(2-methoxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3 |
InChI 键 |
GIVNHTDWOWBEIW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


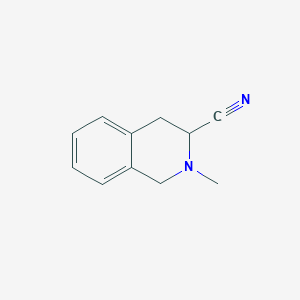
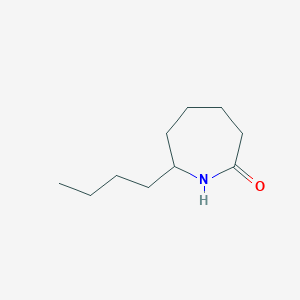

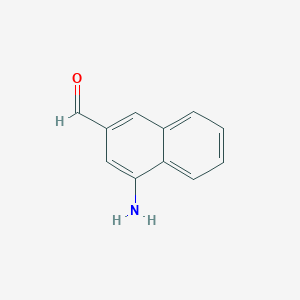


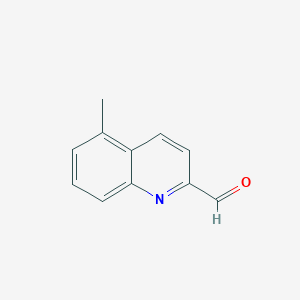
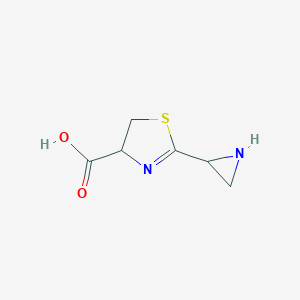
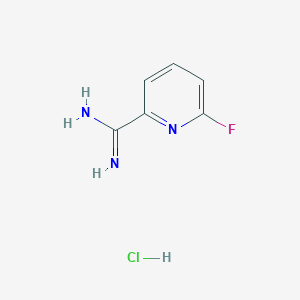
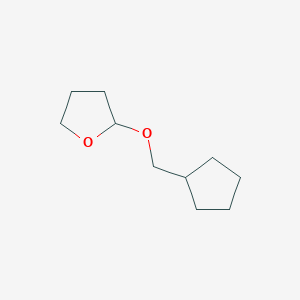
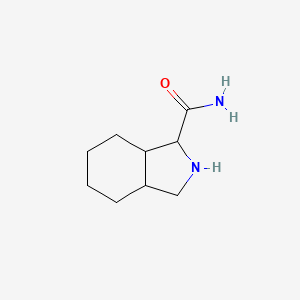

![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
